molecular formula C18H19N3O4 B5722070 N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide

N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide

货号 B5722070
分子量: 341.4 g/mol
InChI 键: FHDXMTSCPYVEGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has shown potential in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

作用机制

N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide selectively binds to the catalytic domain of PARP enzymes and prevents their activity. This leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells. N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. However, N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide may also have off-target effects on other enzymes and pathways, which could lead to unwanted side effects.

实验室实验的优点和局限性

N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also highly potent and selective for PARP enzymes, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide may have limitations in terms of its off-target effects and potential toxicity, which need to be taken into account when designing experiments.

未来方向

There are several future directions for research on N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of combination therapies that include N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide and other drugs, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide treatment in different types of cancer. Finally, there is a need for further studies on the safety and efficacy of N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide in clinical trials, particularly in combination with other therapies.

合成方法

N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(butyrylamino)aniline in the presence of a base to yield the final product.

科学研究应用

N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential in cancer treatment. PARP enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death in cancer cells. N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

属性

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-5-17(22)19-14-6-4-7-15(11-14)20-18(23)13-9-8-12(2)16(10-13)21(24)25/h4,6-11H,3,5H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDXMTSCPYVEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。